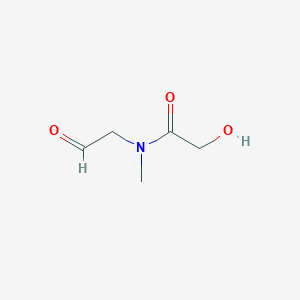
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, characterized by the presence of a hydroxyl group, a methyl group, and an oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-N-(2-oxoethyl)acetamide.
Reduction: The oxoethyl group can be reduced to form a hydroxyl group, yielding 2-hydroxy-N-methylacetamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-methyl-N-(2-oxoethyl)acetamide.
Reduction: 2-Hydroxy-N-methylacetamide.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N-methylacetamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-(2-oxoethyl)acetamide: Lacks the hydroxyl group, affecting its solubility and interaction with other molecules.
2-Hydroxyacetamide: Lacks both the methyl and oxoethyl groups, leading to distinct chemical behavior.
Uniqueness
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is unique due to the presence of both hydroxyl and oxoethyl groups, which confer specific chemical properties and reactivity
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-6(2-3-7)5(9)4-8/h3,8H,2,4H2,1H3 |
Clave InChI |
HOWZNCWCGQNOHV-UHFFFAOYSA-N |
SMILES canónico |
CN(CC=O)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
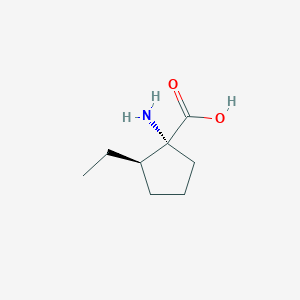
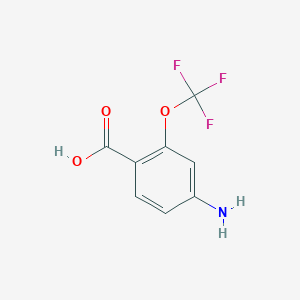
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)

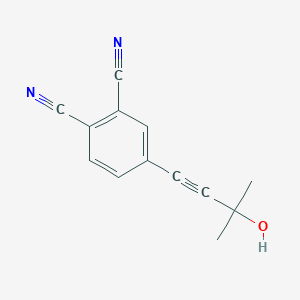
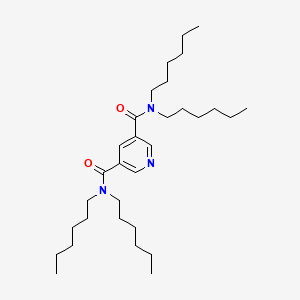
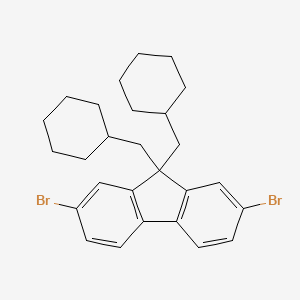
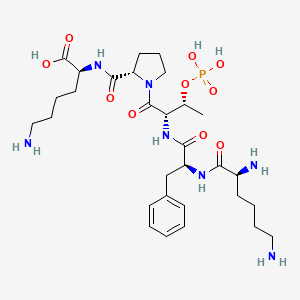
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
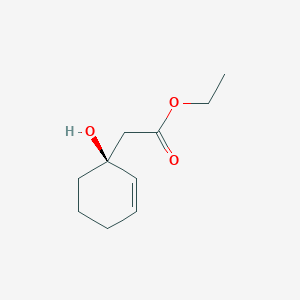
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
